Cas no 61854-62-4 (6-Bromo-2-methyl-8-nitroquinoline)

6-Bromo-2-methyl-8-nitroquinoline is a halogenated nitroquinoline derivative with a molecular formula of C₁₀H₇BrN₂O₂. This compound is characterized by its bromo and nitro functional groups at the 6- and 8-positions, respectively, along with a methyl substitution at the 2-position. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing nitro group enhances reactivity in nucleophilic substitution reactions, while the bromo moiety allows for further functionalization via cross-coupling methodologies. Its well-defined structure and stability make it suitable for research applications in medicinal chemistry and material science.
6-Bromo-2-methyl-8-nitroquinoline structure
61854-62-4 structure
Product Name:6-Bromo-2-methyl-8-nitroquinoline
CAS No:61854-62-4
MF:C10H7BrN2O2
MW:267.078781366348
MDL:MFCD31630863
CID:464591
PubChem ID:12336502
Update Time:2025-10-29

6-Bromo-2-methyl-8-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 6-bromo-2-methyl-8-nitro-
    • 6-bromo-2-methyl-8-nitroquinoline
    • 61854-62-4
    • AKOS037650820
    • CS-15359
    • C13324
    • CS-B1808
    • DTXSID00491434
    • 6-Bromo-2-methyl-8-nitroquinoline
    • MDL: MFCD31630863
    • Inchi: 1S/C10H7BrN2O2/c1-6-2-3-7-4-8(11)5-9(13(14)15)10(7)12-6/h2-5H,1H3
    • InChI Key: JVFBVZXZPOBPMB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2C(C=1)=CC=C(C)N=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 265.96911
  • Monoisotopic Mass: 265.96909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.7

Experimental Properties

  • PSA: 56.03

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Additional information on 6-Bromo-2-methyl-8-nitroquinoline

Introduction to 6-Bromo-2-methyl-8-nitroquinoline (CAS No. 61854-62-4)

6-Bromo-2-methyl-8-nitroquinoline, identified by the Chemical Abstracts Service Number (CAS No.) 61854-62-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the quinoline family, which is well-documented for its diverse biological activities and utility in medicinal chemistry. The structural features of 6-Bromo-2-methyl-8-nitroquinoline, including the presence of bromine, methyl, and nitro substituents, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further derivatization and exploration.

The molecular structure of 6-Bromo-2-methyl-8-nitroquinoline consists of a quinoline core with functional groups strategically positioned to enhance its pharmacological potential. The bromine atom at the 6-position and the methyl group at the 2-position introduce electrophilic centers, while the nitro group at the 8-position provides a site for reduction or further functionalization. These features make 6-Bromo-2-methyl-8-nitroquinoline a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

In recent years, there has been a growing interest in quinoline derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds within this class exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties. Specifically, 6-Bromo-2-methyl-8-nitroquinoline has been investigated for its potential role in cancer therapy. Research indicates that quinoline derivatives can interfere with critical cellular processes such as DNA replication and angiogenesis, thereby inhibiting tumor growth.

One of the most compelling aspects of 6-Bromo-2-methyl-8-nitroquinoline is its utility as a building block for more complex molecules. The presence of multiple reactive sites allows chemists to modify its structure in various ways, enabling the synthesis of derivatives with tailored biological activities. For instance, the reduction of the nitro group can yield an amino-substituted quinoline, which may exhibit different pharmacological effects compared to the parent compound. Similarly, coupling reactions can be employed to attach other pharmacophores, expanding the therapeutic possibilities.

The synthesis of 6-Bromo-2-methyl-8-nitroquinoline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include bromination and nitration of quinoline derivatives, followed by methylation at the appropriate position. The choice of reagents and reaction conditions is crucial to achieving high yields and purity. Advances in catalytic methods have also improved the efficiency of these synthetic processes, making it more feasible to produce 6-Bromo-2-methyl-8-nitroquinoline on a larger scale.

The pharmacological evaluation of 6-Bromo-2-methyl-8-nitroquinoline has revealed several promising properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis or arresting cell cycle progression. Additionally, it has demonstrated activity against certain resistant strains of bacteria, highlighting its potential as an antimicrobial agent. These findings have prompted further investigation into its mechanism of action and therapeutic applications.

Recent research has also explored the role of 6-Bromo-2-methyl-8-nitroquinoline in modulating immune responses. Quinoline derivatives have been found to interact with immune cells and influence cytokine production, suggesting their use in immunomodulatory therapies. This area remains under active investigation, with studies focusing on optimizing dosages and delivery methods to maximize efficacy while minimizing side effects.

The development of novel drug candidates often requires a thorough understanding of their physicochemical properties. For 6-Bromo-2-methyl-8-nitroquinoline, parameters such as solubility, stability, and bioavailability are critical factors that influence its suitability for clinical use. Computational modeling techniques have been employed to predict these properties before experimental validation, streamlining the drug discovery process.

Future directions in the study of 6-Bromo-2-methyl-8-nitroquinoline include exploring its potential in combination therapies with other anticancer agents. Synergistic effects between different compounds can lead to more effective treatment regimens with reduced toxicity. Additionally, investigating its role in preclinical models will provide valuable insights into its translational potential from bench to bedside.

In conclusion,6-Bromo-2-methyl-8-nitroquinoline (CAS No. 61854-62-4) is a structurally interesting compound with significant pharmaceutical promise. Its unique combination of functional groups makes it a valuable intermediate for synthetic chemistry and a candidate for further exploration in drug development. As research continues to uncover new applications for quinoline derivatives,6-Bromo-2-methyl-8-nitroquinoline is poised to play an important role in advancing therapeutic strategies across multiple disease areas.

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